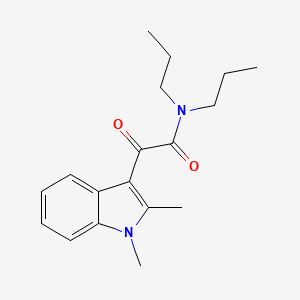

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

描述

属性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFCIPRPLKYRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide typically involves the reaction of 1,2-dimethylindole with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

科学研究应用

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of photoresponsive materials and other advanced materials.

作用机制

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and exhibiting anticancer properties .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide and analogous compounds:

Key Comparison Points:

Structural Modifications and Bioactivity: The 1,2-dimethylindole group in the target compound distinguishes it from simpler indole derivatives (e.g., 2-(1H-indol-3-yl)-2-oxo-N-propylacetamide ). Methylation at the indole 1- and 2-positions may enhance metabolic stability compared to unsubstituted indoles.

Hydrogen Bonding and Crystallography: The N,N-dipropylacetamide group reduces hydrogen-bonding capacity compared to compounds with hydroxyl or amino substituents (e.g., compound 8 in ). This may limit solubility but improve blood-brain barrier penetration. Crystallographic data for related indole-acetamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) highlight the role of hydrogen bonding in stabilizing molecular conformations, a factor critical for target engagement.

Pharmacological Relevance: Unlike the inactive F12016 , compound 8 (with a 4-hydroxyphenylindole) demonstrates the importance of electron-withdrawing substituents on the indole ring for TSPO binding .

Agrochemical vs. Pharmaceutical Design :

- Pesticides like alachlor prioritize halogenated aromatic rings for herbicidal activity, whereas the target compound’s indole-acetamide scaffold aligns with neuroactive or anticancer drug design.

Research Findings and Implications

- Synthetic Feasibility : The target compound can be synthesized via BBr3-mediated demethylation or condensation reactions, as demonstrated for related indole-acetamides .

- Structure-Activity Relationships (SAR): Dipropyl vs. Propyl Groups: The N,N-dipropyl substitution may enhance lipophilicity and CNS penetration compared to mono-propyl analogs (e.g., ). Indole Substitution: 1,2-Dimethylation likely reduces metabolic oxidation at the indole nitrogen, improving pharmacokinetics.

生物活性

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H20N2O2

- CAS Number : 176721-02-1

- Molecular Weight : 260.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may function as an apoptosis inducer, particularly in cancer cells. The compound's structure allows it to interact with cellular targets involved in apoptosis and cell proliferation.

Antitumor Activity

Studies have shown that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various human tumor cell lines:

| Compound | Cell Line | EC50 (µM) | GI50 (µM) |

|---|---|---|---|

| 3g | HCT116 | 0.24 | 0.056 |

| 4e | SNU398 | 0.17 | 0.088 |

| 4e | RKO | 0.14 | - |

These findings suggest that the compound can inhibit tumor growth effectively, particularly against colorectal carcinoma cells .

The compound has been noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. By disrupting this process, the compound effectively induces apoptosis in cancer cells .

Study on Colon Carcinoma

In a notable study, researchers evaluated the effectiveness of various indole derivatives, including those similar to this compound, against colon carcinoma cell lines. The study utilized the MTT assay to assess cytotoxicity over a period of 144 hours. Results indicated marked activity against solid tumors, particularly colon and lung cancers .

Comparative Analysis

A comparative analysis of similar compounds revealed that structural modifications significantly affect biological activity:

| Compound Structure | Antitumor Activity |

|---|---|

| Indole derivatives with methyl substitutions | Enhanced potency against HCT116 cells |

| Acetamide derivatives with propyl groups | Improved solubility and bioavailability |

This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide, and how can reaction yields be optimized?

- Methodological Answer: The synthesis typically involves a multi-step approach:

Indole Core Formation: Start with 1,2-dimethylindole, generated via Fischer indole synthesis using substituted phenylhydrazines and ketones under acidic conditions.

Acetamide Functionalization: React the indole derivative with 2-chloro-N,N-dipropylacetamide in the presence of a base (e.g., K₂CO₃) to introduce the 2-oxoacetamide moiety.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization can be achieved by controlling reaction temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst (e.g., DMAP) .

Key Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., indole protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- - and -NMR: Identify substituents on the indole ring (e.g., methyl groups at δ 2.3–2.5 ppm) and acetamide protons (e.g., carbonyl at δ 170–175 ppm).

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~359.2 g/mol) and fragmentation patterns.

- IR Spectroscopy: Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and N-H bending (amide at ~1550 cm⁻¹).

- X-ray Crystallography: Resolve crystal packing and intramolecular hydrogen bonding (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of this compound in different in vitro models?

- Methodological Answer: Contradictions may arise from variations in:

Assay Conditions: Standardize cell lines (e.g., HEK-293 vs. HepG2), incubation times, and solvent controls (DMSO concentration ≤0.1%).

Compound Purity: Verify via HPLC and LC-MS to rule out degradation products.

Mechanistic Studies: Use competitive binding assays (e.g., fluorescence polarization) or siRNA knockdown to confirm target specificity. Cross-reference with structurally analogous indole derivatives (e.g., 2-(1H-indol-3-yl)-N-phenylacetamide, which showed α-amylase inhibition in ) .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on the indole ring’s hydrophobic packing and acetamide hydrogen bonding.

Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.

QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. propyl groups) using descriptors like logP and polar surface area .

Data Analysis and Mechanistic Questions

Q. How can researchers design structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?

- Methodological Answer:

- Modify Indole Substituents: Replace methyl groups with electron-withdrawing groups (e.g., Cl, NO₂) to alter electronic density.

- Acetamide Chain Variation: Test shorter (ethyl) or branched (isopropyl) alkyl chains to optimize steric compatibility.

- Biological Testing: Screen analogs against panels (e.g., NCI-60 cancer cell lines) and compare IC₅₀ values. Prioritize derivatives with improved selectivity (e.g., >10-fold vs. off-target receptors) .

Stability and Storage

Q. What protocols ensure the compound’s stability during long-term storage?

- Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation.

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Lyophilization: For aqueous solubility challenges, prepare lyophilized powders with cryoprotectants (e.g., trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。